[4-(Methoxymethyl)phenyl]methanol
Overview
Description
[4-(Methoxymethyl)phenyl]methanol: is an organic compound with the molecular formula C9H12O2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a methoxymethyl group at the para position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 4-(Methoxymethyl)benzaldehyde: One common method to prepare [4-(Methoxymethyl)phenyl]methanol is by reducing 4-(methoxymethyl)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.
Grignard Reaction: Another method involves the Grignard reaction, where 4-(methoxymethyl)benzyl chloride reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then treated with formaldehyde to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Methoxymethyl)phenyl]methanol can be oxidized to form 4-(methoxymethyl)benzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 4-(methoxymethyl)benzyl alcohol using strong reducing agents like LiAlH4.
Substitution: It can undergo nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.
Reduction: NaBH4 or LiAlH4 in solvents like THF or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: 4-(Methoxymethyl)benzaldehyde.
Reduction: 4-(Methoxymethyl)benzyl alcohol.
Substitution: Depending on the nucleophile, products can vary, such as 4-(methoxymethyl)phenyl halides, amines, or thiols.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: [4-(Methoxymethyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways involving methoxymethyl groups.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry:
Material Science: It is used in the production of polymers and resins with specific properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of [4-(Methoxymethyl)phenyl]methanol depends on its specific application. In biochemical studies, it may act as a substrate or inhibitor for enzymes that metabolize methoxymethyl groups. The molecular targets and pathways involved include various enzymes such as oxidoreductases and transferases.
Comparison with Similar Compounds
Benzyl Alcohol: Similar structure but lacks the methoxymethyl group.
4-Methoxybenzyl Alcohol: Similar structure but has a methoxy group instead of a methoxymethyl group.
4-(Hydroxymethyl)phenylmethanol: Similar structure but has a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness:
Methoxymethyl Group: The presence of the methoxymethyl group in [4-(Methoxymethyl)phenyl]methanol imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to similar compounds.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[4-(methoxymethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAWKKKDACPXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560408 | |
Record name | [4-(Methoxymethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62172-89-8 | |
Record name | 4-(Methoxymethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62172-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Methoxymethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(methoxymethyl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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